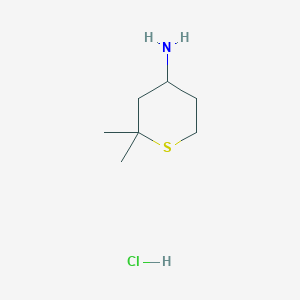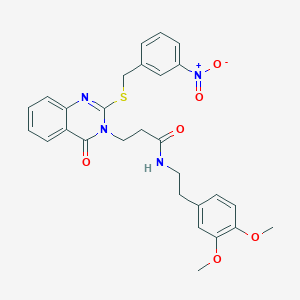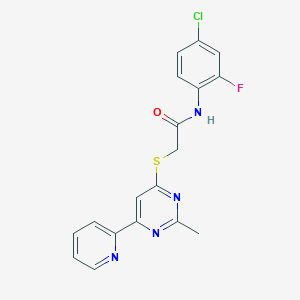![molecular formula C12H19NO2 B2919716 cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320378-81-0](/img/structure/B2919716.png)
cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of azabicyclo[3.2.1]octane, which is a bicyclic structure containing a nitrogen atom . The “cyclopropyl” and “methanone” groups suggest the presence of a cyclopropyl group (a three-carbon ring) and a ketone group (a carbonyl group with the carbon atom linked to two other carbon atoms), respectively .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an azabicyclo[3.2.1]octane core, which is a bicyclic structure with a nitrogen atom . The “cyclopropyl” and “methanone” groups suggest the presence of a cyclopropyl group (a three-carbon ring) and a ketone group (a carbonyl group with the carbon atom linked to two other carbon atoms), respectively .Scientific Research Applications
Chemical Reactivity and Transformation
Studies on bicyclo[3.1.0]hexane derivatives, including cyclopropyl rings adjacent to ketone groups, have shown that these structures can undergo specific ring-opening reactions under acidic or basic conditions. Methanolysis of such compounds results in cleavage of activated cyclopropane bonds, leading to products like 4-methoxycyclohexane or 3-methoxymethylcyclopentanone depending on the reaction conditions. This reactivity can be leveraged in synthesizing complex cyclic compounds and understanding reaction mechanisms involving cyclopropanes and ketones (Lim, McGee, & Sieburth, 2002).
Synthetic Pathways and Methodologies
Research into the addition of methanol to endo-tricyclo[3.2.1.02,4]oct-6-ene has provided insights into cyclopropyl corner vs edge protonation, a critical aspect in synthetic organic chemistry that affects the outcome of cyclopropane-containing compound transformations. Such studies contribute to the development of novel synthetic methodologies that can be applied to a wide range of chemical syntheses (Battiste et al., 1983).
Application in Cycloheptatriene Derivatives Synthesis
The anodic transformation of cycloheptatriene to tropone and tropolone represents another area where cyclopropyl-containing compounds play a critical role. The direct transformation of cycloheptatriene in methanol through anodic oxidation showcases the versatility of cyclopropyl groups in synthesizing important chemical frameworks, which have potential applications in material science, pharmaceuticals, and organic synthesis (Shono et al., 1988).
Development of Novel Compounds
The exploration of bicyclic proline analogues, including azabicyclo[3.1.1]heptane and azabicyclo[3.2.1]octane derivatives, illustrates the application of cyclopropyl-containing compounds in the design of novel molecules with potential biological activity. These compounds represent a valuable addition to the toolkit for drug discovery and development, offering new avenues for the synthesis of peptidomimetics and other bioactive molecules (Radchenko et al., 2009).
properties
IUPAC Name |
cyclopropyl-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-15-11-6-9-4-5-10(7-11)13(9)12(14)8-2-3-8/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJXZIWFQUXSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2919636.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919639.png)
![N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2919641.png)
![5-(2-chloro-4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919642.png)

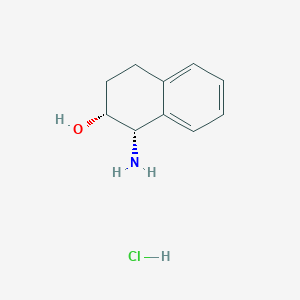
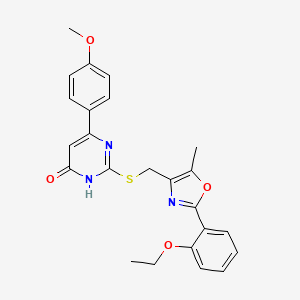
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2919651.png)
